2,3-Dimethyl-3-octanol

Descripción

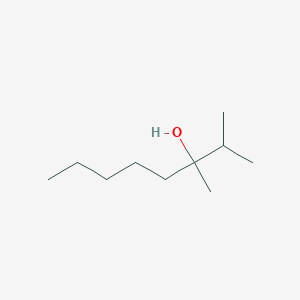

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-10(4,11)9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHYRPPRRQITHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941563 | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-10-3 | |

| Record name | 2,3-Dimethyl-3-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyloctan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethyl 3 Octanol

Strategies for Carbon-Carbon Bond Formation in Tertiary Alcohol Synthesis

The creation of tertiary alcohols is a cornerstone of organic synthesis, often involving the nucleophilic addition of an organometallic reagent to a ketone. organic-chemistry.orgchemie-brunschwig.ch This approach allows for the construction of a new carbon-carbon bond at the same carbon atom that bears the hydroxyl group, directly leading to the tertiary alcohol framework.

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most versatile and widely used methods for forming carbon-carbon bonds. chemie-brunschwig.ch It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone. organic-chemistry.orgchemie-brunschwig.ch For the synthesis of the tertiary alcohol 2,3-dimethyl-3-octanol, the most direct Grignard pathway involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the ketone precursor, 2-methyl-3-octanone. chemistrysteps.comvaia.com The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and subsequent protonation of the resulting alkoxide intermediate during aqueous workup yields the final tertiary alcohol product. organicchemistrytutor.com

In the synthesis of this compound from 2-methyl-3-octanone, the issue of regioselectivity is minimal, as the ketone possesses only one electrophilic carbonyl site for the Grignard reagent to attack. However, chemoselectivity and the potential for side reactions are important considerations. Grignard reagents are strongly basic and can act as a base to deprotonate any acidic protons present in the substrate. organic-chemistry.org In the case of 2-methyl-3-octanone, the protons on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic. This can lead to a competing enolization reaction, where the Grignard reagent removes an α-proton to form an enolate, which upon workup, regenerates the starting ketone. organic-chemistry.org

Furthermore, steric hindrance around the carbonyl group, influenced by the adjacent methyl and pentyl groups, can impede the nucleophilic attack and favor side reactions. smolecule.com One such side reaction is reduction, where a hydride is delivered from the β-carbon of the Grignard reagent (if applicable) to the carbonyl carbon, resulting in a secondary alcohol after workup. organic-chemistry.org To enhance chemoselectivity, modified Grignard reagents, such as "Turbo-Grignards" (RMgX·LiCl), can be employed, which exhibit higher reactivity and selectivity, although their primary advantage is in reactions with less reactive electrophiles like esters. wikipedia.org

The success of a Grignard reaction is highly dependent on the optimization of several key parameters to maximize the yield of the desired tertiary alcohol and minimize side products. numberanalytics.comresearchgate.net

Solvent: Grignard reactions must be conducted under strictly anhydrous (dry) conditions, as even trace amounts of water will quench the reagent. wikipedia.org Anhydrous ethers, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most common solvents as they stabilize the Grignard reagent through coordination. chemie-brunschwig.chsmolecule.com The choice of solvent can influence the reagent's aggregation state and reactivity. uni-graz.at

Temperature: The reaction is typically initiated at a low temperature, often 0°C, by adding the ketone dropwise to the Grignard reagent solution. This helps to control the highly exothermic nature of the addition and reduce the formation of byproducts. smolecule.com After the initial addition, the reaction may be allowed to warm to room temperature or gently refluxed to ensure completion. researchgate.net

Reagent Choice and Additives: The reactivity of the Grignard reagent is influenced by the organic group and the halide (I > Br > Cl). For the synthesis of this compound, methylmagnesium bromide is a common and effective choice. In some cases, additives like cerium(III) chloride can be used to enhance nucleophilic addition at the carbonyl carbon (1,2-addition) and suppress enolization, although this is more critical for substrates like α,β-unsaturated ketones. uni-graz.at

The following table outlines typical parameters for a Grignard synthesis of a tertiary alcohol analogous to this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Ketone Precursor | 2-Methyl-3-octanone | chemistrysteps.comvaia.com |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | smolecule.com |

| Solvent | Anhydrous Diethyl Ether or THF | smolecule.comuni-graz.at |

| Temperature | Addition at 0°C; followed by reflux | smolecule.com |

| Workup | Quenched with saturated aqueous NH₄Cl | smolecule.com |

| Potential Side Reactions | Enolization, Reduction | organic-chemistry.org |

Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of carbonyl compounds. chemistrytalk.org However, it is crucial to note that this process reduces ketones to their corresponding secondary alcohols. libretexts.org The reaction involves the addition of two hydrogen atoms across the carbon-oxygen double bond (C=O) to form a hydroxyl group (-OH) and a C-H bond.

Therefore, the catalytic hydrogenation of 2-methyl-3-octanone would yield 2-methyl-3-octanol, a secondary alcohol. This method cannot be used for the synthesis of the target tertiary alcohol, this compound, because it does not facilitate the formation of the required new carbon-carbon bond. The following sections discuss the principles of catalytic hydrogenation using the precursor 2-methyl-3-octanone as an illustrative example of the technology.

The efficiency of catalytic hydrogenation depends heavily on the choice of catalyst. Both heterogeneous and homogeneous catalysts are employed for the reduction of ketones.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Common examples include Raney Nickel, palladium on carbon (Pd/C), platinum (Pt), and ruthenium (Ru). chemistrytalk.orggoogle.com These systems are valued for their reusability and ease of separation from the product. For industrial-scale production, hydrogenation is often preferred due to its high yield and cost-efficiency.

Homogeneous Catalysts: These are soluble in the reaction medium and often consist of transition metal complexes, such as those of iridium and ruthenium with specialized organic ligands. rsc.orgacs.orgnih.gov They can offer high activity and selectivity under mild conditions, such as room temperature and low hydrogen pressure. acs.orgmdpi.com

The table below summarizes various catalyst systems used for the hydrogenation of ketones.

| Catalyst System | Substrate Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5% Pd/C (Palladium on Carbon) | Aliphatic Ketone (analogous) | 80–100°C, 3–5 atm H₂ | 85–90% | |

| Raney Nickel | Ketones and Aldehydes | Room Temp, Aqueous Media | High | chemistrytalk.orgrsc.org |

| [Fe(PNP-iPr)(H)(CO)(Br)] | Acetophenone | 25°C, 5 bar H₂, KOtBu, Ethanol (B145695) | ~100% | acs.org |

| Anionic Iridium(III) Complex | Acetophenone | Varies with counterion | High activity reported | rsc.org |

| RuCl₂[(S)-tolbinap][(S,S)-dpen] | Acetophenone | 30°C, 45 atm H₂ | Quantitative | nih.gov |

The mechanism of hydrogenation differs between heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: The most accepted mechanism for hydrogenation on a solid metal surface involves several steps: chemistrytalk.org

Adsorption: Both the ketone and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Activation: The catalyst weakens and cleaves the H-H bond, forming reactive metal-hydride bonds on the surface.

Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms. One hydrogen atom adds to the carbonyl carbon, and the second adds to the carbonyl oxygen.

Desorption: The newly formed secondary alcohol has a lower affinity for the catalyst surface and is desorbed, freeing the active site for another catalytic cycle.

Homogeneous Catalysis: The mechanisms are more varied and depend on the specific metal complex. One common pathway is the outer-sphere bifunctional mechanism . rsc.org In this process, there is a cooperative action between the metal center and a component of the ligand. For example, in certain iridium-catalyzed hydrogenations, an alkali-metal counterion activates the ketone's carbonyl group, while the iridium-hydride center delivers a hydride to the carbonyl carbon. rsc.org This is followed by proton transfer to the resulting alkoxide, often from the heterolytic cleavage of a new H₂ molecule, which regenerates the catalyst and releases the alcohol product. rsc.org Another route is the insertion mechanism , where the ketone inserts into a metal-hydride bond, followed by hydrogenolysis to release the alcohol and regenerate the active catalyst. acs.org

Catalytic Hydrogenation Approaches for Ketone Precursors

Catalyst Systems and Their Performance

Alternative and Novel Synthetic Routes

The pursuit of more efficient and selective methods for synthesizing complex molecules like this compound has led chemists to explore alternatives to standard Grignard-type reactions. These novel routes often focus on improving selectivity, reducing waste, and employing milder reaction conditions.

The synthesis of a tertiary alcohol can be conceptually approached via the reduction of a corresponding ketone precursor. For this compound, the immediate precursor would be 2,3-dimethyl-3-octanone. However, the direct reduction of a ketone typically yields a secondary alcohol. Therefore, this section discusses reductive methods in the context of a multi-step synthesis where a ketone intermediate is formed and subsequently converted.

A common route to tertiary alcohols involves the addition of an organometallic reagent to a ketone. For instance, the reaction of 2-heptanone (B89624) with an isopropyl Grignard reagent (isopropylmagnesium bromide) or the reaction of 3-methyl-2-butanone (B44728) with a pentylmagnesium bromide would yield this compound after an acidic workup.

Modern reductive methods focus on catalytic processes that are more efficient and generate less waste than stoichiometric reagents. While direct reduction of a carbonyl to a tertiary alcohol in one step is not standard, advances in catalysis offer pathways to the necessary precursors. For example, catalytic hydrogenation can be used to produce precursor alcohols or ketones from unsaturated starting materials. jocpr.com The reduction of ketones like 2-heptanone to 2-heptanol (B47269) is readily achieved with agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This secondary alcohol could then be oxidized to the ketone and subsequently used in a Grignard reaction.

Advanced reduction methods, such as those using samarium(II) iodide (SmI₂), have emerged as powerful tools for carbon-carbon bond formation. acs.org Photodriven Sm(III)-to-Sm(II) reduction has been demonstrated in catalytic intermolecular ketone-acrylate couplings, showcasing a pathway that could be adapted for creating the carbon skeleton of complex alcohols. acs.org

Table 1: Comparison of Reducing Agents for Ketone Reduction

| Reducing Agent | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild, selective for carbonyls over esters/amides, easy to handle. masterorganicchemistry.com | Stoichiometric, produces borate (B1201080) waste. |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Amides | Very powerful and versatile reductant. wikipedia.orgprimescholars.com | Highly reactive with protic solvents, stoichiometric, produces aluminum salt waste. wikipedia.orgprimescholars.com |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Alkenes, Alkynes, Carbonyls | High atom economy (H₂ is the only reagent), catalyst can often be recycled. | Requires specialized high-pressure equipment, catalyst can be expensive. jocpr.com |

The structure of this compound contains two stereogenic centers (at carbons 2 and 3), meaning it can exist as four possible stereoisomers. The development of synthetic routes that can selectively produce one of these isomers is a significant goal in modern organic chemistry. rsc.org

Stereoselective synthesis is crucial when a molecule's biological activity or material properties depend on its specific 3D structure. For tertiary alcohols, creating a chiral quaternary carbon center (like C3 in this molecule) is a considerable challenge.

Asymmetric reduction of a prochiral ketone is a common strategy for creating chiral secondary alcohols, often with high enantioselectivity using biocatalysts or chiral metal complexes. researchgate.netrushim.ru While not directly applicable to creating the tertiary alcohol in one step, stereoselective synthesis of a chiral precursor is a viable strategy. For example, the stereoselective synthesis of a chiral ketone intermediate could be followed by a diastereoselective Grignard addition, where the existing stereocenter directs the approach of the incoming nucleophile.

Research into the stereoselective synthesis of related complex molecules has shown the power of using chiral auxiliaries or catalysts to control the formation of multiple stereocenters. researchgate.net For instance, catalytic asymmetric conjugate additions are used to set stereocenters in the synthesis of natural products containing multiple methyl-branched carbons. researchgate.net Such strategies could be envisioned for the construction of the 2,3-dimethyl-octanyl skeleton.

Reductive Methodologies for Related Ketone Intermediates

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Key principles include the use of safer solvents, maximizing atom economy, and minimizing waste.

The choice of solvent is critical to the environmental impact of a synthesis. Many traditional organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of water, supercritical fluids (like CO₂), or ionic liquids as alternatives.

For reactions involving organometallic reagents like Grignard reagents, protic solvents like water are incompatible. However, research into related processes has shown the feasibility of using alternative solvent systems. In the biocatalytic synthesis of (R)-2-octanol, using an ionic liquid as a cosolvent was found to increase substrate concentration and reduce waste by 80%. rsc.org Similarly, biphasic systems, which can simplify product separation and catalyst recycling, have been successfully used for the asymmetric reduction of ketones. researchgate.net Applying such principles to a Grignard synthesis of this compound could involve exploring more benign ether-type solvents or developing novel reaction systems that minimize solvent loss.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org Reactions with high atom economy are fundamental to green chemistry as they inherently produce less waste. nih.gov

The traditional Grignard synthesis of this compound has a poor atom economy. primescholars.com Consider the synthesis from 2-heptanone and isopropylmagnesium bromide:

Reaction: C₇H₁₄O + C₃H₇MgBr → C₁₀H₂₂OMgBr (intermediate) Workup: C₁₀H₂₂OMgBr + H₃O⁺ → C₁₀H₂₂O + Mg(OH)Br + H₂O

Table 2: Atom Economy Calculation for Grignard Synthesis of this compound

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2-Heptanone | C₇H₁₄O | 114.19 | Reactant |

| Isopropylmagnesium Bromide | C₃H₇MgBr | 147.32 | Reactant |

| Total Reactant Mass | 261.51 | ||

| This compound | C₁₀H₂₂O | 158.28 | Desired Product |

The atom economy is calculated as: (Mass of desired product / Total mass of reactants) x 100% (158.28 / 261.51) x 100% = 60.5%

This calculation shows that, at best, only 60.5% of the mass of the reactants is incorporated into the desired product. wikipedia.org The remaining 39.5% becomes a magnesium salt byproduct that must be disposed of, representing significant waste. primescholars.com

To improve atom economy, catalytic addition reactions are preferable. While a direct catalytic route to this compound is not established, the principles of green chemistry drive research toward such goals. An ideal synthesis would involve the catalytic addition of a C-H bond across a ketone, or the merger of two smaller molecules with only a catalytic amount of an activating agent, approaching 100% atom economy. nih.gov

Stereochemical Investigations of 2,3 Dimethyl 3 Octanol

Analysis of Chiral Centers and Potential Stereoisomers

A chiral center, or stereocenter, is a carbon atom bonded to four different groups, giving rise to stereoisomerism. chemspider.comlibretexts.org The structure of 2,3-dimethyl-3-octanol, as determined by its IUPAC name, is an eight-carbon chain with methyl groups at positions 2 and 3, and a hydroxyl group at position 3.

An examination of the substituents on the potential chiral carbons (C2 and C3) reveals the following:

Carbon 2 (C2): This carbon is bonded to a hydrogen atom (-H), a methyl group from the main chain (C1), a second methyl group as a substituent, and the C3-group [-C(OH)(CH₃)(C₅H₁₁)]. Since two of the four groups attached to C2 are identical methyl groups, C2 is not a chiral center.

Carbon 3 (C3): This carbon is bonded to four distinct groups:

A hydroxyl group (-OH)

An isopropyl group [-CH(CH₃)₂] (composed of C2 and its attached methyl groups)

A pentyl group [- (CH₂)₄CH₃]

A methyl group (-CH₃)

Since C3 is bonded to four different substituents, it is the sole chiral center in the molecule. The presence of a single stereocenter means that this compound can exist as exactly two stereoisomers, which are a pair of enantiomers.

The absolute configuration of the single stereocenter (C3) can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orglibretexts.org

CIP Priority Assignment for C3: The four groups attached to the chiral C3 are prioritized based on the atomic number of the atoms directly bonded to it. vanderbilt.edumasterorganicchemistry.com

-OH: The oxygen atom (atomic number 8) has the highest priority.

-CH(CH₃)₂ (isopropyl): The carbon atom is bonded to two other carbons and a hydrogen.

-CH₂CH₂CH₂CH₂CH₃ (pentyl): The carbon atom is bonded to one other carbon and two hydrogens. The isopropyl group takes precedence over the pentyl group at the first point of difference.

-CH₃: The methyl group carbon is bonded only to hydrogens, giving it the lowest priority.

To assign the configuration, the molecule is oriented so that the lowest priority group (-CH₃) points away from the viewer. If the path from priority 1 to 2 to 3 is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Table 1: Priority of Substituents on the Chiral Center (C3) of this compound

| Priority | Substituent Group | Basis for Priority Assignment |

| 1 | -OH | Highest atomic number (Oxygen) |

| 2 | -CH(CH₃)₂ | First point of difference: C bonded to (C, C, H) |

| 3 | -CH₂(CH₂)₃CH₃ | First point of difference: C bonded to (C, H, H) |

| 4 | -CH₃ | Lowest priority group |

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. They can be classified as either enantiomers or diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.

Diastereomers are stereoisomers that are not mirror images of each other. The existence of diastereomers requires a molecule to have two or more stereocenters.

Since this compound has only one chiral center (C3), it cannot have diastereomers. The two possible stereoisomers, (R)-2,3-dimethyl-3-octanol and (S)-2,3-dimethyl-3-octanol, are enantiomers of each other.

Table 2: Stereoisomer Relationships for this compound

| Stereoisomer | Mirror Image | Relationship |

| (R)-2,3-dimethyl-3-octanol | (S)-2,3-dimethyl-3-octanol | Enantiomers |

| (S)-2,3-dimethyl-3-octanol | (R)-2,3-dimethyl-3-octanol | Enantiomers |

Designation of Stereochemical Configurations (R/S)

Stereoselective Synthesis and Enantiomeric Control

Producing a single enantiomer of this compound requires stereoselective methods, which can involve either direct asymmetric synthesis or the resolution of a racemic mixture.

The direct synthesis of a single enantiomer of a chiral tertiary alcohol is a significant challenge in organic chemistry. One of the most direct routes involves the asymmetric addition of an organometallic reagent to a prochiral ketone. nih.govacs.org For this compound, this could be achieved by:

Addition of an isopropyl Grignard reagent to pentyl methyl ketone.

Addition of a pentyl Grignard reagent to isopropyl methyl ketone.

Addition of a methyl Grignard reagent to pentyl isopropyl ketone.

To achieve enantioselectivity, these reactions are performed in the presence of a chiral ligand that coordinates to the metal center of the Grignard reagent. rsc.org For example, chiral diaminophenol or half-salan ligands have been developed that facilitate highly enantioselective additions to a broad range of ketones, enabling the construction of challenging chiral tertiary alcohols. acs.orgrsc.org

Kinetic resolution is a widely used method for separating a racemic mixture (a 50:50 mixture of both enantiomers). This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. For tertiary alcohols, enzymatic kinetic resolution is a particularly effective approach. scielo.brrsc.org

Enzymatic kinetic resolution of alcohols typically involves the use of lipases to catalyze an enantioselective acylation reaction. rsc.org In this process, a racemic mixture of this compound would be treated with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.

For instance, Lipase A from Candida antarctica (CAL-A) has demonstrated excellent enantioselectivity, though sometimes low activity, in the esterification of various tertiary alcohols. scielo.brd-nb.infonih.gov The widely used immobilized form of Lipase B from Candida antarctica (CAL-B), often known as Novozym 435, is also a robust biocatalyst for the resolution of secondary and some tertiary alcohols. diva-portal.orgcsic.es

The reaction results in a mixture containing one enantiomer in its esterified form and the other, unreacted enantiomer in its alcohol form. These two compounds, having different functional groups, can then be easily separated by standard chromatographic methods. While specific studies on this compound are not extensively documented, the successful resolution of structurally similar tertiary and secondary alcohols like 2-octanol (B43104) provides a strong precedent for the applicability of this method. scielo.brresearchgate.netscirp.org

Table 3: Potential Enzymes for Kinetic Resolution of Alcohols

| Enzyme | Common Source | Typical Application |

| Lipase A (CAL-A) | Candida antarctica | Kinetic resolution of tertiary alcohols via esterification. scielo.brd-nb.info |

| Lipase B (CAL-B) / Novozym 435 | Candida antarctica | Widely used for kinetic resolution of primary and secondary alcohols; applicable to some tertiary alcohols. diva-portal.orgcsic.es |

| Pseudomonas cepacia Lipase (PCL) | Burkholderia cepacia | Enantioselective acylation of various alcohols. |

Kinetic Resolution Approaches for Racemic Mixtures

Non-Enzymatic Chiral Resolution Methods

The separation of enantiomers of this compound, a tertiary alcohol, presents a significant challenge in synthetic chemistry. Unlike primary or secondary alcohols, the tertiary nature of the hydroxyl group and the steric hindrance around the chiral center make direct resolution difficult. Non-enzymatic chiral resolution methods offer viable pathways to obtain enantiomerically pure forms of this compound. These methods typically involve the conversion of the enantiomeric mixture into diastereomers, which possess different physical properties and can thus be separated.

One of the most common non-enzymatic methods is diastereomeric salt formation . rsc.orgacs.org This technique requires the racemic alcohol to be derivatized into an acidic or basic compound, which can then react with a chiral resolving agent to form diastereomeric salts. spcmc.ac.in For a tertiary alcohol like this compound, a preliminary step involves converting the alcohol into a derivative, such as a half-ester of a dicarboxylic acid (e.g., phthalic acid or succinic acid). spcmc.ac.in This is achieved by reacting the alcohol with the corresponding anhydride. The resulting chiral carboxylic acid can then be reacted with a chiral base (e.g., brucine, strychnine, or a chiral amine) to form diastereomeric salts. spcmc.ac.in These salts, having different solubilities, can be separated by fractional crystallization. rsc.orgspcmc.ac.in Subsequent hydrolysis of the separated diastereomeric salts regenerates the individual enantiomers of the alcohol. The efficiency of this separation is highly dependent on the choice of the resolving agent and the crystallization solvent. unchainedlabs.com

Kinetic resolution is another powerful non-enzymatic technique. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net While often associated with enzymatic processes, non-enzymatic kinetic resolution using chiral catalysts can also be effective. For alcohols, acylation reactions with a chiral acylating agent in the presence of a suitable catalyst can lead to the preferential conversion of one enantiomer into its ester, leaving the unreacted enantiomer in excess. The success of this method hinges on the selectivity of the chiral catalyst.

The selection of an appropriate non-enzymatic resolution strategy for this compound would involve screening various chiral resolving agents and reaction conditions to achieve optimal separation and yield. The inherent difficulty in resolving tertiary alcohols often necessitates a trial-and-error approach to identify the most effective combination of derivatization and separation techniques.

Stereochemical Purity Determination Methodologies

Accurate determination of the stereochemical (enantiomeric) purity of this compound is crucial after a chiral resolution process. Several analytical techniques are employed for this purpose, with chiral chromatography and derivatization methods being the most prominent.

Chiral chromatography is a cornerstone for separating and quantifying enantiomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): Chiral GC is particularly well-suited for the analysis of volatile compounds like alcohols. For the analysis of this compound, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, would be employed. researchgate.net Cyclodextrins are macrocyclic oligosaccharides that have a chiral cavity, allowing for stereoselective interactions with the enantiomers. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) can significantly impact the separation efficiency. In some cases, direct analysis of the alcohol is possible, while in others, derivatization to a more volatile or more readily separable compound may be necessary. researchgate.net

| Parameter | Typical Conditions for Chiral GC Analysis of Alcohols |

| Column | Capillary column with a chiral stationary phase (e.g., β-cyclodextrin derivative) acs.org |

| Stationary Phase | e.g., Astec® CHIRALDEX®, Supelco® DEX™ |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized temperature ramp to ensure good resolution and peak shape |

| Detector | Flame Ionization Detector (FID) |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful tool for enantiomeric separation. nih.gov Similar to chiral GC, it uses a chiral stationary phase. nih.gov For alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used. chromatographyonline.com The separation can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the analyte's properties. mdpi.com The mobile phase composition, including the type of organic modifier and its concentration, is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers. chromatographyonline.com

| Parameter | Typical Conditions for Chiral HPLC Analysis of Alcohols |

| Column | Column with a chiral stationary phase (e.g., polysaccharide-based) chromatographyonline.com |

| Mobile Phase | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase) chromatographyonline.commdpi.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detector | UV or Refractive Index (RI) detector (if the alcohol lacks a chromophore) |

In cases where direct chiral chromatography is challenging or when a more robust analytical method is desired, derivatization of the alcohol with a chiral derivatizing agent (CDA) can be employed. science.gov This process converts the enantiomeric pair into a pair of diastereomers. thieme-connect.de Since diastereomers have different physical and chemical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like conventional GC or HPLC. thieme-connect.de

For this compound, a common approach is esterification with an enantiomerically pure chiral acid or acid chloride, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or other chiral carboxylic acids. researchgate.netscience.gov The resulting diastereomeric esters will exhibit different retention times on a standard achiral GC or HPLC column, allowing for the determination of the enantiomeric excess (ee) of the original alcohol sample.

The choice of the chiral derivatizing agent is crucial, as it must react completely with the alcohol without causing any racemization at the chiral center. researchgate.net The resulting diastereomers should also be stable and provide sufficient separation under the chosen chromatographic conditions.

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Analytical Technique |

| (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | GC or HPLC on an achiral column |

| Enantiopure chiral carboxylic acids | Diastereomeric esters | GC or HPLC on an achiral column |

| Chiral isocyanates | Diastereomeric carbamates | HPLC on an achiral column |

Reaction Mechanisms and Transformations of 2,3 Dimethyl 3 Octanol

Oxidation Reactions and Mechanistic Pathways

As a tertiary alcohol, 2,3-dimethyl-3-octanol is generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. However, under specific and often vigorous conditions, or with specialized catalytic systems, oxidation can be induced, typically leading to cleavage of carbon-carbon bonds.

Formation of Ketone Derivatives and Intermediates

The direct oxidation of this compound to a ketone without carbon-carbon bond cleavage is not a typical reaction pathway. However, oxidative cleavage can lead to the formation of ketone fragments. For instance, strong oxidizing agents under harsh conditions can break the carbon skeleton.

A more controlled oxidation can be achieved using specific catalytic systems. While direct data for this compound is limited, analogous transformations of structurally similar tertiary alcohols provide insight. For example, the oxidation of other tertiary alcohols can sometimes yield ketones through rearrangement or fragmentation pathways, although this is not the primary expected outcome.

Catalyst Systems and Selectivity Studies

Recent advancements in catalysis have enabled the oxidation of sterically hindered secondary and even some tertiary alcohols. A notable example is the use of a copper(I)/9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) catalyst system. rsc.org This system has been shown to be effective in the aerobic oxidation of a range of alcohols, including the structurally related 2,2-dimethyl-3-octanol (B34321). rsc.org The use of the sterically unhindered nitroxyl (B88944) radical ABNO, in conjunction with a copper(I) salt, allows for the oxidation of bulky secondary alcohols, a reaction for which the more common TEMPO-based catalysts are less effective due to steric hindrance. rsc.org While this system is primarily aimed at secondary alcohols, its efficacy with hindered substrates suggests potential applicability to tertiary alcohols under certain conditions, likely proceeding through a different mechanistic pathway than traditional alcohol oxidations.

Reduction Reactions

The reduction of alcohols to their corresponding alkanes is a fundamental transformation in organic synthesis. For tertiary alcohols like this compound, direct reduction is challenging due to the poor leaving group nature of the hydroxyl group. chem-station.com

Conversion to Hydrocarbons and Other Reduced Forms

The conversion of this compound to 2,3-dimethyloctane (B44108) requires the removal of the hydroxyl group. This can be achieved through a two-step process or by using specific, highly chemoselective reducing agents.

A common two-step strategy involves the conversion of the alcohol into a derivative with a better leaving group, such as a tosylate ester, followed by reduction with a strong hydride source like lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org

Alternatively, direct reduction methods have been developed. One such method employs chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride (B1173362) (InCl₃). organic-chemistry.org This system is highly selective for the reduction of secondary and tertiary alcohols to alkanes, while being tolerant of other functional groups. organic-chemistry.org Another approach involves the use of silanes, such as triethylsilane, in the presence of a strong Lewis acid like boron trifluoride or a protic acid like trifluoroacetic acid, which facilitates the formation of a carbocation intermediate that can then be reduced. gelest.com

| Reduction Method | Reagents | Product | Notes |

| Two-Step Reduction | 1. Tosyl chloride, pyridine2. Lithium aluminum hydride (LiAlH₄) | 2,3-Dimethyloctane | Involves formation of a tosylate intermediate. chem-station.comlibretexts.org |

| Direct Reduction | Chlorodiphenylsilane, Indium trichloride (catalytic) | 2,3-Dimethyloctane | Highly chemoselective for secondary and tertiary alcohols. organic-chemistry.org |

| Silane Reduction | Triethylsilane, Trifluoroacetic acid or Boron trifluoride | 2,3-Dimethyloctane | Proceeds via a carbocation intermediate. gelest.com |

Hydrogenation and Hydrogenolysis Mechanisms

Catalytic hydrogenation is another method for the reduction of functional groups. While direct hydrogenation of the C-O bond in saturated alcohols is difficult, the hydroxyl group can be converted to a better leaving group, such as a halide, which can then be removed by catalytic hydrogenolysis.

The mechanism for the reduction of an intermediate alkyl halide would involve oxidative addition of the halide to a metal catalyst surface (e.g., Palladium on carbon), followed by reaction with hydrogen.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups, most commonly halogens, through nucleophilic substitution reactions.

Given that this compound is a tertiary alcohol, these substitution reactions typically proceed through an S(_N)1 mechanism. sips.org.in This mechanism involves the formation of a tertiary carbocation intermediate, which is relatively stable.

The reaction with hydrogen halides (HX) is a classic example. The first step is the protonation of the hydroxyl group by the acid to form a good leaving group, water. sips.org.in The water molecule then departs, leading to the formation of the 2,3-dimethyl-3-octyl carbocation. This carbocation is then attacked by the halide ion (X) to form the final product, 2,3-dihalo-3-octane. sips.org.in The reaction of tertiary alcohols with hydrogen halides is generally rapid. sips.org.in An analogous reaction is seen with 2,3-dimethyl-3-pentanol (B1584816) reacting with HBr to form 3-bromo-2,3-dimethylpentane via a stable tertiary carbocation. stackexchange.com

Other reagents can also be used to convert the alcohol to an alkyl halide. For instance, thionyl chloride (SOCl₂) can be used to produce 2-chloro-2,3-dimethyloctane, and phosphorus tribromide (PBr₃) can yield 3-bromo-2,3-dimethyloctane. These reagents are often preferred as they avoid the strongly acidic conditions of concentrated hydrogen halides.

| Substitution Reaction | Reagent(s) | Product | Mechanism |

| Hydrohalogenation | Hydrogen chloride (HCl) | 3-Chloro-2,3-dimethyloctane | S(_N)1 sips.org.in |

| Hydrohalogenation | Hydrogen bromide (HBr) | 3-Bromo-2,3-dimethyloctane | S(_N)1 sips.org.instackexchange.com |

| Chlorination | Thionyl chloride (SOCl₂) | 3-Chloro-2,3-dimethyloctane | S(_N)i (internal nucleophilic substitution) is possible, often with pyridine. |

| Bromination | Phosphorus tribromide (PBr₃) | 3-Bromo-2,3-dimethyloctane | S(_N)2-like on the initially formed phosphite (B83602) ester. |

Nucleophilic Substitution Processes

As a tertiary alcohol, this compound readily participates in nucleophilic substitution reactions, predominantly through the S(_N)1 (unimolecular nucleophilic substitution) mechanism. wikipedia.orgbyjus.com This is attributed to the formation of a stable tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water. libretexts.orgkhanacademy.org

The general mechanism for an S(_N)1 reaction of this compound with a hydrogen halide (HX) proceeds in the following steps:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group is protonated by the acid, forming a good leaving group (water). youtube.com

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction. wikipedia.orgyoutube.com The stability of this tertiary carbocation is enhanced by hyperconjugation and inductive effects from the surrounding alkyl groups. wikipedia.org

Nucleophilic attack: The halide ion (X) acts as a nucleophile and attacks the planar carbocation. byjus.comyoutube.com This attack can occur from either face of the carbocation.

The rate of an S(_N)1 reaction is dependent on the concentration of the substrate but not the nucleophile. wikipedia.orglibretexts.org Therefore, the reaction of this compound with different hydrogen halides (HCl, HBr, HI) would proceed at a similar rate under the same conditions. libretexts.org The hydroxyl group can also be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. smolecule.com

Esterification Reactions for Derivative Formation

Esterification of this compound to form its corresponding esters can be achieved, although the direct Fischer esterification with a carboxylic acid in the presence of a strong acid catalyst is not ideal for tertiary alcohols. psiberg.comvedantu.com This is because the acidic conditions and the stability of the tertiary carbocation favor elimination (dehydration) reactions. psiberg.comchemistrysteps.com

Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. psiberg.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol. vedantu.commasterorganicchemistry.com However, for tertiary alcohols like this compound, the high activation energy for this process and the propensity for carbocation formation make it an inefficient method. psiberg.com

Alternative methods for the synthesis of esters from tertiary alcohols often involve the use of more reactive acylating agents, such as acid chlorides or anhydrides, under non-acidic conditions to avoid the competing dehydration reaction.

Dehydration Pathways and Olefin Formation

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. For tertiary alcohols like this compound, this reaction is particularly facile and typically proceeds through an E1 (unimolecular elimination) mechanism. jove.com

Elimination Reactions and Isomeric Alkene Products

The dehydration of this compound, when heated in the presence of an acid catalyst, leads to the formation of a mixture of isomeric alkenes. The reaction proceeds via a carbocation intermediate, similar to the S(_N)1 pathway. jove.com

The mechanism involves:

Protonation of the hydroxyl group by the acid catalyst. science-revision.co.uk

Loss of a water molecule to form a stable tertiary carbocation. This is the rate-determining step. jove.comscience-revision.co.uk

A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. science-revision.co.uk

Due to the structure of this compound, proton removal can occur from different adjacent carbon atoms, resulting in the formation of multiple isomeric alkenes. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule. science-revision.co.uk However, the formation of less substituted alkenes (Hofmann products) is also possible. numberanalytics.com In some cases, carbocation rearrangements can occur, leading to an even greater variety of alkene products. chegg.com

For this compound, the potential alkene products would include isomers of dimethyloctene. A study on the dehydration of 3,7-dimethyl-3-octanol with solid acid catalysts yielded a mixture of cis- and trans-3,7-dimethyl-3-octene and trans-3,7-dimethyl-2-octene.

Catalytic Dehydration for Olefin Production

The production of olefins (alkenes) from alcohols via catalytic dehydration is an important industrial process. iitk.ac.in For tertiary alcohols, this process is readily achieved using acid catalysts. science-revision.co.uk

Commonly used catalysts include:

Strong mineral acids: Concentrated sulfuric acid (H(_2)SO(_4)) and phosphoric acid (H(_3)PO(_4)) are effective but can lead to side reactions and corrosion issues. libretexts.orgchemguide.co.uk

Solid acid catalysts: Materials like alumina (B75360) (Al(_2)O(_3)), silica-alumina, and zeolites are often preferred in industrial settings. science-revision.co.uk They offer advantages such as easier separation from the reaction mixture, potential for regeneration, and sometimes higher selectivity. Metal sulfates like NiSO(_4), CuSO(_4), and CoSO(_4) have also been investigated as heterogeneous catalysts for alcohol dehydration.

The reaction conditions, particularly temperature, play a crucial role. Dehydration of tertiary alcohols can often be accomplished under milder conditions (lower temperatures) compared to secondary and primary alcohols due to the stability of the carbocation intermediate. jove.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the factors controlling the rates and equilibrium positions of the reactions of this compound.

Kinetics: The kinetics of S(_N)1 and E1 reactions of tertiary alcohols are typically first-order with respect to the alcohol concentration and zero-order with respect to the nucleophile or base. wikipedia.orgchemicalnote.com This is because the rate-determining step involves only the unimolecular formation of the carbocation. youtube.commasterorganicchemistry.com Kinetic studies on the dehydration of secondary alcohols under hydrothermal conditions have shown pseudo-first-order kinetics. acs.org

Thermodynamics: Dehydration reactions are generally endothermic, meaning they require an input of energy (heat) to proceed. echemi.comstackexchange.com The change in Gibbs free energy ((\Delta)G) for dehydration is influenced by both enthalpy ((\Delta)H) and entropy ((\Delta)S). Elimination reactions typically have a positive entropy change because the number of molecules increases (one molecule of alcohol forms one molecule of alkene and one molecule of water). stackexchange.com According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), at higher temperatures, the T(\Delta)S term becomes more significant, making (\Delta)G more negative and thus favoring the dehydration reaction. echemi.comstackexchange.com

Thermodynamic analysis of ethanol (B145695) dehydration shows that higher temperatures favor the formation of ethylene. researchgate.net Similarly, for this compound, increasing the temperature would be expected to shift the equilibrium towards the formation of the alkene products.

Advanced Analytical Methodologies for Research on 2,3 Dimethyl 3 Octanol

Spectroscopic Characterization for Mechanistic and Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural and mechanistic investigation of 2,3-dimethyl-3-octanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For more complex structural problems, such as the assignment of stereochemistry, two-dimensional (2D) NMR techniques are employed. longdom.org Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, revealing the connectivity of adjacent protons. longdom.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are instrumental in unambiguously assigning all proton and carbon signals in the molecule.

The determination of the absolute configuration of chiral tertiary alcohols like this compound can be a challenging task. Advanced NMR methods, often involving the use of chiral derivatizing agents (CDAs) like Mosher's acid, can be applied. researchgate.netconicet.gov.ar The formation of diastereomeric esters with the CDA leads to distinct NMR signals for the different stereoisomers, allowing for their differentiation and the assignment of the absolute configuration. researchgate.netconicet.gov.ar Quantum mechanical calculations of NMR parameters can further aid in the stereochemical assignment by comparing experimental data with theoretical predictions for different stereoisomers. conicet.gov.ar

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents predicted NMR data. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 0.89 | 14.3 |

| C2 | 1.15 | 23.4 |

| C3 | - | 74.5 |

| C4 | 1.35 | 40.1 |

| C5 | 1.28 | 23.0 |

| C6 | 1.28 | 32.1 |

| C7 | 1.28 | 22.8 |

| C8 | 0.89 | 14.1 |

| 2-CH₃ | 0.85 | 17.5 |

| 3-CH₃ | 1.10 | 26.8 |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most characteristic absorption is the broad O-H stretching band, which typically appears in the region of 3200-3600 cm⁻¹. libretexts.org The C-O stretching vibration is also observable, usually in the 1100-1200 cm⁻¹ range. The spectrum will also display C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. libretexts.org

IR spectroscopy is particularly useful for monitoring chemical reactions involving this compound. For instance, in an oxidation reaction, the disappearance of the O-H band and the appearance of a strong C=O stretching band around 1715 cm⁻¹ would indicate the conversion of the alcohol to a ketone. libretexts.org Conversely, the formation of this compound from a corresponding ketone would be marked by the appearance of the broad O-H stretch.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (tertiary alcohol) | ~1150 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of an alcohol, the molecular ion peak (M⁺) is often weak or absent. libretexts.org For this compound, fragmentation typically involves the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This can result in the loss of an ethyl radical (C₂H₅) or a pentyl radical (C₅H₁₁), leading to prominent fragment ions. Dehydration, the loss of a water molecule (H₂O), is another common fragmentation pathway for alcohols. libretexts.org

Different isomers of dimethyl-octanol will likely produce distinct fragmentation patterns, allowing for their differentiation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which helps in determining the elemental composition.

Table 3: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 140 | [M - H₂O]⁺ |

| 87 | [M - C₅H₁₁]⁺ |

| 73 | [C₄H₉O]⁺ |

| 59 | [C₃H₇O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. It is highly effective for determining the purity of a sample and for quantifying the ratio of different isomers. copernicus.org When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides both quantitative and qualitative information. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). nist.gov Chiral GC columns can be used to separate enantiomers of this compound, allowing for the determination of enantiomeric excess. gcms.cz

While GC is generally preferred for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) is a valuable tool for the analysis of its less volatile derivatives. cellulosechemtechnol.ro For instance, if this compound is converted into a more polar or higher molecular weight derivative, HPLC with a suitable stationary phase (e.g., reversed-phase C18) and mobile phase can be used for separation and quantification. cellulosechemtechnol.ropensoft.netmdpi.com HPLC is particularly useful for analyzing compounds that are not amenable to GC due to thermal instability or low volatility. cellulosechemtechnol.ro

Gas Chromatography (GC) for Purity and Isomer Ratios

Advanced Chiroptical Techniques for Stereochemical Analysis

The determination of the three-dimensional arrangement of atoms in chiral molecules, known as stereochemical analysis, is fundamental in many areas of chemical and pharmaceutical science. For a chiral tertiary alcohol like this compound, which possesses a stereocenter at the C3 position, advanced chiroptical techniques provide powerful tools for elucidating its specific spatial configuration. These methods rely on the differential interaction of chiral molecules with polarized light. acs.org Unlike traditional methods that may require chemical derivatization or the formation of crystalline solids, chiroptical spectroscopy allows for the determination of absolute configuration directly in solution. researchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation and circular dichroism (CD) are two closely related chiroptical phenomena that arise from the interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

Optical Rotation measures the angle to which the plane of plane-polarized light is rotated upon passing through a sample of a chiral compound. This property is intrinsic to chiral molecules. chemspider.com The rotation is termed dextrorotatory (+) if it is clockwise and levorotatory (-) if it is counter-clockwise. chemspider.com While enantiomers have identical physical properties in a non-chiral environment, they rotate plane-polarized light to an equal extent but in opposite directions. chemspider.com The specific rotation, [α], is a standardized measure used to characterize chiral compounds. However, predicting the sign of rotation for a specific enantiomer based on its structure can be complex and unreliable, particularly for conformationally flexible molecules or those like tertiary alcohols where the optical rotation values can be very small. rsc.orgresearchgate.net

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is often more informative than optical rotation because CD signals, known as Cotton effects, are only observed at the absorption wavelengths of a chromophore. For a molecule like this compound, which lacks a suitable chromophore in its native structure, direct CD analysis is challenging.

To overcome this limitation, an in-situ derivatization method is employed, using an auxiliary chromophore that complexes with the alcohol. A highly effective method for tertiary alcohols involves the use of a dirhodium reagent, specifically dirhodium tetrakis(trifluoroacetate) (Rh₂(OCOCF₃)₄). researchgate.netmdpi.com Upon mixing with the chiral alcohol, a complex is formed that exhibits a distinct CD spectrum. The spectra of these complexes typically show multiple Cotton effects, and an empirical "bulkiness rule" can be applied to correlate the sign of a specific Cotton effect to the absolute configuration of the alcohol's stereocenter. researchgate.netmdpi.comencyclopedia.pub For complexes with Rh₂(OCOCF₃)₄, the sign of the Cotton effect around 350 nm (the E band) is correlated with the steric bulk of the three substituents at the chiral carbon. researchgate.netmdpi.com

| Enantiomer of this compound | Substituent Bulkiness Order | Predicted Sign of Cotton Effect (ca. 350 nm) | Inferred Absolute Configuration |

|---|---|---|---|

| Enantiomer A | Pentyl > Ethyl > Methyl | Positive (+) | (S) |

| Enantiomer B | Negative (-) | (R) |

This table illustrates the application of the empirical bulkiness rule for the stereochemical analysis of this compound using the dirhodium-induced CD method. The assignment is based on the established correlation between the sign of the Cotton effect and the spatial arrangement of substituents of varying size around the chiral center.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) has emerged as a premier technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. researchgate.netnih.gov VCD measures the minute difference in the absorption of left and right circularly polarized light in the infrared region, corresponding to the fundamental vibrational transitions of the molecule. researchgate.net A key advantage of VCD is that all molecules, including those without a UV-Vis chromophore like this compound, possess vibrational modes and are therefore VCD-active if chiral. nih.gov The resulting VCD spectrum provides a rich, fingerprint-like pattern that is uniquely sensitive to the molecule's absolute stereochemistry. researchgate.net

The modern application of VCD for determining absolute configuration relies on a powerful combination of experimental measurement and quantum chemical computation. nih.govbohrium.com The experimental VCD spectrum of an unknown enantiomer is measured and then compared to a theoretically predicted spectrum. This theoretical spectrum is calculated for one arbitrarily chosen enantiomer (e.g., the (R)-configuration) using Density Functional Theory (DFT). researchgate.netnih.gov

The computational process involves several steps:

A thorough conformational search to identify all low-energy structures of the molecule.

Geometry optimization and frequency calculations for each stable conformer.

Calculation of the VCD spectrum for each conformer.

Generation of a final, Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers. mdpi.comencyclopedia.pub

If the experimental spectrum of the sample is a mirror image of the spectrum calculated for the (R)-enantiomer, then the sample is confidently assigned the (S)-configuration. Conversely, a direct match confirms the (R)-configuration. This robust comparison between experimental and theoretical data makes VCD an exceptionally reliable tool for absolute configuration assignment. researchgate.net

| Step | Methodology for this compound | Purpose |

|---|---|---|

| 1. Experimental Measurement | Measure the VCD spectrum of the purified enantiomer of this compound in a suitable solvent (e.g., CCl₄ or CDCl₃). | Obtain the experimental chiroptical fingerprint of the molecule. |

| 2. Computational Modeling | Perform a full conformational analysis and DFT calculations (e.g., using B3LYP functional with a suitable basis set) for the (R)-2,3-dimethyl-3-octanol enantiomer. | Generate a theoretically predicted VCD spectrum for a known absolute configuration. nih.gov |

| 3. Spectral Comparison | Visually and mathematically compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum of the (R)-enantiomer. | Determine if the spectra are identical or mirror images of each other. |

| 4. Absolute Configuration Assignment | If experimental and theoretical spectra match, the absolute configuration is (R). If they are mirror images, the configuration is (S). | Provide an unambiguous determination of the molecule's absolute stereochemistry. researchgate.net |

This table outlines the workflow for determining the absolute configuration of this compound using a combination of experimental VCD spectroscopy and theoretical calculations.

Computational and Theoretical Chemistry Studies of 2,3 Dimethyl 3 Octanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules like 2,3-dimethyl-3-octanol from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which has numerous rotatable single bonds, this process is complex. The molecule can exist in many different spatial arrangements, or conformations, each with a different energy.

Due to the lack of specific published data for this compound, the following table presents hypothetical optimized geometric parameters for a representative low-energy conformer, based on typical values for similar tertiary alcohols.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C3 | O | - | - | 1.43 |

| Bond Length (Å) | C2 | C3 | - | - | 1.54 |

| Bond Angle (°) | C2 | C3 | O | - | 109.5 |

| Dihedral Angle (°) | C1 | C2 | C3 | C4 | ~60° (gauche) or ~180° (anti) |

This table is illustrative and not based on published experimental data for this compound.

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides deep insights into the distribution of electrons within the molecule, which governs its chemical bonds, polarity, and reactivity. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hybridization, and delocalization of electrons. rsc.org

In this compound, the oxygen atom of the hydroxyl group is the most electronegative atom, leading to a significant partial negative charge. This makes the C-O and O-H bonds polar. The carbon atom attached to the hydroxyl group (C3) will carry a partial positive charge. The distribution of electron density and the molecular dipole moment are influenced by the molecule's conformation due to the spatial arrangement of these polar bonds.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, a key reaction is acid-catalyzed dehydration to form alkenes. openstax.orgpressbooks.pub Theoretical calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition states that must be overcome. researchgate.net

The dehydration of tertiary alcohols typically proceeds through an E1 mechanism. openstax.orgmasterorganicchemistry.com This involves two main steps:

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (water).

Departure of the water molecule to form a stable tertiary carbocation intermediate.

Removal of a proton from an adjacent carbon by a weak base to form a double bond.

Spectroscopic Property Prediction (NMR, IR)

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. rsc.orgscispace.com The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding around each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. These predictions, when compared with experimental spectra, can help confirm the structure and assign peaks. For complex molecules, computational data is often essential for unambiguous spectral assignment. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. rsc.org For this compound, key predicted IR signals would include a strong, broad O-H stretching band (around 3300-3500 cm⁻¹) and various C-H stretching and bending vibrations. chemrxiv.orgmsu.edu Comparing the computed IR spectrum with an experimental one can confirm the presence of specific functional groups and provide evidence for the molecule's structure.

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |

| IR | O-H stretch | 3300-3500 cm⁻¹ (broad) |

| IR | C-H stretch (sp³) | 2850-3000 cm⁻¹ |

| ¹³C NMR | C-OH | 65-80 ppm |

| ¹H NMR | O-H | 1-5 ppm (variable) |

This table provides typical ranges for the specified functional groups and is not based on specific calculations for this compound.

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules or small systems, molecular dynamics (MD) simulations are used to model the behavior of larger ensembles of molecules over time. rsc.org This provides insight into the bulk properties and dynamic processes of a substance like liquid this compound.

Conformational Landscape Exploration

MD simulations can explore the conformational landscape of flexible molecules in a more dynamic way than static quantum chemical calculations. rsc.orgresearchgate.net By simulating the motion of a this compound molecule over time, one can observe the transitions between different conformations and determine their relative populations under specific conditions (e.g., in a particular solvent or at a certain temperature).

Intermolecular Interactions and Solvent Effects

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological systems. gatech.edu These non-covalent interactions govern properties such as liquid structure, solvation energies, and the binding of molecules to biological targets. gatech.edu For alcohols like this compound, hydrogen bonding is a predominant intermolecular force.

Theoretical studies on similar molecules, such as n-octanol, utilize methods like Density Functional Theory (DFT) to model hydrogen bonding. nih.gov These models can be applied in the gas phase or with a solvent reaction field, often simulated using a Polarizable Continuum Model (PCM), to understand the influence of the solvent on these interactions. nih.gov The energy of these interactions in dimers can be further broken down using techniques like Symmetry-Adapted Perturbation Theory (SAPT). nih.gov

Molecular dynamics (MD) simulations, using force fields such as OPLS-AA and CHARMM, provide insights into both intramolecular and intermolecular hydrogen bonding. nih.gov For branched alcohols, steric hindrance from the alkyl groups can influence the strength and geometry of these hydrogen bonds. In this compound, the presence of two methyl groups at the 2 and 3 positions likely affects how the hydroxyl group interacts with neighboring molecules and solvent molecules. These steric effects can reduce molecular flexibility and stabilize the compound against certain reactions.

Solvent effects on chemical reactions and physical properties are significant. weebly.com The choice of solvent can influence reaction rates, equilibria, and spectroscopic properties. cdnsciencepub.com Computational methods, including quantum-chemical approaches, have become instrumental in theoretically treating and predicting these solvent effects. weebly.com For instance, the interaction of a solute with different solvents can be investigated by analyzing changes in absorption and fluorescence spectra, which can be correlated with solvent polarity. researchgate.net The study of solvent effects also extends to understanding how a solvent can alter the mechanism of processes like excited-state hydrogen bonding. researchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These computational tools are widely used in medicinal chemistry and environmental science to predict the properties of molecules, avoiding the need for extensive experimental testing. nih.govoup.com

Prediction of Partition Coefficients (Log P, Log K_ow) for Environmental and Biochemical Studies

The n-octanol/water partition coefficient (K_ow), usually expressed as its logarithm (log P or log K_ow), is a critical parameter in environmental and biochemical studies. nih.govajgreenchem.com It measures the hydrophobicity of a compound and is essential for predicting its distribution in biological systems and the environment. nih.gov

Various computational methods exist for predicting log P values. These can be broadly categorized into substructure-based approaches and whole-molecule approaches. nih.gov

Substructure-based methods calculate log P by summing the contributions of individual atoms or molecular fragments. nih.gov

Atomic-contribution methods , like the Ghose-Crippen approach and its refinement ALOGP, assign specific values to different atom types. nih.gov

Fragmental methods , such as ClogP, are based on the additive properties of molecular fragments. nih.gov

Whole-molecule approaches consider the entire molecule and use descriptors like topological indices or quantum-chemical properties to estimate log P. nih.gov The MlogP method, for example, uses a multiple linear regression equation with 13 structural parameters. e3s-conferences.org

The accuracy of these models can be compared using statistical parameters like the coefficient of determination (R²) and the root-mean-square error (RMSE). e3s-conferences.org For a set of aliphatic organic compounds, one study demonstrated that a model using the semi-empirical electrotopological index (I_SET) had high statistical quality (r > 0.99; s < 0.18). nih.gov Another approach, XLOGP3, predicts the log P of a compound by starting with the known log P of a structurally similar reference compound and then applying an additive model to estimate the difference. researchgate.net

Molecular simulations also offer a physically-based method to predict partition coefficients with competitive accuracy compared to statistical methods. capes.gov.br

Table 1: Comparison of Log P Prediction Methods

| Method Type | Specific Method | Description |

|---|---|---|

| Substructure-based | ALOGP, Ghose-Crippen | Sums contributions of individual atom types. nih.gov |

| Substructure-based | ClogP | Sums contributions of molecular fragments. nih.gov |

| Whole-molecule | MlogP | Uses topological indices and a multiple linear regression equation. nih.gove3s-conferences.org |

| Whole-molecule | XLOGP3 | Uses a reference compound and an additive model to predict the difference in log P. researchgate.net |

| Physical Simulation | Molecular Dynamics | Simulates the molecule's behavior in different solvents to determine partitioning. capes.gov.br |

Biological Interactions and Enzymatic Transformations Mechanistic Focus

Molecular-Level Interactions with Biological Molecules

As a tertiary alcohol, 2,3-dimethyl-3-octanol's biological interactions are largely dictated by its hydroxyl group and its branched, sterically hindered structure. hmdb.ca The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can serve as a hydrogen bond acceptor, allowing it to form networks with other molecules. labster.comnih.govlibretexts.org

The hydroxyl (-OH) group of this compound is a key participant in forming hydrogen bonds. libretexts.org These non-covalent interactions are crucial in biological systems, influencing the structure and function of proteins and nucleic acids. libretexts.orgsavemyexams.com Alcohols can disrupt existing hydrogen bonds within biomolecules, such as those that maintain the secondary and tertiary structures of proteins. labster.com By forming new hydrogen bonds with amino acid residues, this compound can alter a protein's conformation, potentially leading to denaturation. labster.com

The branched structure of this compound, specifically the methyl groups at the C2 and C3 positions, creates significant steric hindrance around the hydroxyl group. This steric bulk influences the nature of its hydrogen bonding. Compared to linear alcohols like 1-octanol (B28484) which form extended hydrogen-bonded networks, sterically hindered isomers like 2-octanol (B43104) tend to form smaller, more ordered, and less cooperative clusters, often in cyclic arrangements. researchgate.net This suggests that this compound would likely form localized and specific hydrogen bond interactions rather than extensive networks, which has implications for how it fits into and disrupts the highly organized water structure surrounding biomolecules.

While specific in silico docking studies for this compound were not found in the searched literature, general principles of alcohol-protein interactions provide a framework for understanding its potential behavior. The active site of an enzyme is a specific pocket where substrates bind, typically involving a combination of hydrogen bonds and hydrophobic interactions. nih.govwikipedia.org

For an alcohol to bind, its hydroxyl group often interacts with a hydrogen bond acceptor residue (like aspartate, glutamate, or a backbone carbonyl) within the active site. nih.gov The alkyl chain, in this case, the dimethyl-octyl group, would be accommodated by a hydrophobic groove or pocket. nih.gov

However, the steric bulk of tertiary alcohols like this compound presents a significant challenge for enzyme binding. d-nb.info Many enzymes, particularly hydrolases like most lipases and esterases, have active sites that are too narrow to accommodate the nearly spherical shape of a tertiary alcohol moiety. d-nb.info Docking experiments with other tertiary alcohols have shown that a restricted active site space can negatively affect enzyme performance. d-nb.info For an enzyme to effectively bind a tertiary alcohol, its active site must be sufficiently wide. d-nb.info For example, studies on Candida rugosa lipase (B570770) (CRL) revealed that its alcohol-binding pocket is wider than that of other lipases, allowing it to act on esters of tertiary alcohols. d-nb.info Computational docking studies on other complex molecules utilize glide scores (kcal/mol) to predict binding affinity, where more negative values indicate stronger binding. mdpi.comresearchgate.netafjbs.com Such studies would be necessary to predict specific interactions and binding affinities for this compound with various protein targets.

Hydrogen Bonding Networks and Structural Implications

Enzymatic Transformations and Biocatalysis

Enzymes offer a highly selective and efficient means of catalyzing chemical reactions under mild conditions. acs.org The interaction of this compound with enzymes can be as a substrate for transformation or as an inhibitor of a reaction.

The structural nature of this compound makes it a poor substrate for many common enzymatic reactions. Tertiary alcohols cannot be easily oxidized by typical alcohol dehydrogenases, which require a hydrogen atom on the carbinol carbon. Its bulky structure also prevents it from fitting into the active sites of many enzymes. d-nb.infod-nb.info

However, some enzymes are known to act on tertiary alcohols. Lipases from Candida antarctica (CAL-A) and Candida rugosa (CRL) have shown activity towards esters of tertiary alcohols, although often with low to moderate success. d-nb.infod-nb.info This activity is attributed to unique structural features, such as a wider binding pocket in CRL. d-nb.info Therefore, this compound could potentially act as a substrate for esterification or hydrolysis reactions catalyzed by these specific lipases.